2-Methyl-5-(2-pyridyl)oxazole
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Overview
Description
2-Methyl-5-(2-pyridyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position and a pyridyl group at the 5-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(2-pyridyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-acetylpyridine with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(2-pyridyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products formed from these reactions include oxazole N-oxides, dihydro-oxazole derivatives, and substituted pyridyl oxazoles .
Scientific Research Applications
2-Methyl-5-(2-pyridyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-pyridyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- Oxazoline derivatives
- Isoxazole derivatives
- Oxadiazole derivatives
Comparison: 2-Methyl-5-(2-pyridyl)oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxazole derivatives, it exhibits a broader spectrum of biological activities and greater stability under various conditions .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-11-6-9(12-7)8-4-2-3-5-10-8/h2-6H,1H3 |
InChI Key |
OAKBPYFJHNEZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC=N2 |
Origin of Product |
United States |
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